5-Fluoro-2-methoxybenzenecarbothioamide
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Overview
Description
5-Fluoro-2-methoxybenzenecarbothioamide is an organic compound with the molecular formula C8H8FNO2S It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxybenzenecarbothioamide typically involves the reaction of 5-fluoro-2-methoxybenzenamine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbamate. This intermediate is then treated with an alkylating agent, such as methyl iodide, to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxybenzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-methoxybenzenecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxybenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity, leading to inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxyphenylboronic acid: Another fluorinated aromatic compound with similar structural features.
5-Fluoro-2-methylbenzenecarboximidamide hydrochloride: A related compound with a different functional group.
Uniqueness
5-Fluoro-2-methoxybenzenecarbothioamide is unique due to its specific substitution pattern on the benzene ring, which can confer distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
361548-86-9 |
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Molecular Formula |
C8H8FNOS |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-fluoro-2-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C8H8FNOS/c1-11-7-3-2-5(9)4-6(7)8(10)12/h2-4H,1H3,(H2,10,12) |
InChI Key |
XJXBBVBQQMMGAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=S)N |
Origin of Product |
United States |
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